2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide
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Overview
Description
2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide is a complex organic compound belonging to the class of pyrrolo[3,2-d]pyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core, a butyl group, a phenyl group, and an acetamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[3,2-d]pyrimidine core. This can be achieved through the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The resulting intermediate is then further functionalized by introducing the butyl and phenyl groups through alkylation and arylation reactions, respectively. Finally, the acetamide moiety is introduced via a nucleophilic substitution reaction with an appropriate acylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ catalysts and optimized reaction conditions to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety, where nucleophiles such as amines or thiols replace the acyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted acetamides.
Scientific Research Applications
2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of tyrosine kinases or cyclin-dependent kinases, which are involved in cell proliferation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar core structure and exhibit various biological activities, including antiproliferative and antimicrobial properties.
Pyrido[2,3-d]pyrimidin-7-one derivatives: Known for their tyrosine kinase inhibitory activity and potential as anticancer agents.
Uniqueness
2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.
Biological Activity
2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide is a complex organic compound belonging to the class of pyrrolopyrimidine derivatives. Its unique structural features suggest potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C24H28N4O2S, with a molecular weight of approximately 466.58 g/mol. The structure includes a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C24H28N4O2S |
Molecular Weight | 466.58 g/mol |
Solubility | Moderate in organic solvents; low in water |
Chemical Classification | Thioacetamide derivative |
Antiviral Activity
Recent studies indicate that compounds similar to this compound exhibit significant antiviral properties. The proposed mechanism involves inhibition of viral replication by targeting key enzymes such as integrase and reverse transcriptase, which are crucial for the life cycle of viruses like HIV. In vitro studies have shown that related compounds can disrupt viral entry and replication processes.
Anti-inflammatory Effects
In addition to antiviral activity, pyrrolopyrimidine derivatives have been evaluated for their anti-inflammatory properties. Some studies have demonstrated that these compounds inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators like prostaglandins . The half-maximal inhibitory concentration (IC50) values for these compounds against COX enzymes suggest comparable efficacy to established anti-inflammatory drugs.
Compound | IC50 (µM) | Target Enzyme |
---|---|---|
2-(Compound A) | 1.7 | COX-1 |
2-(Compound B) | 8.23 | COX-2 |
Indomethacin | 9.17 | COX |
Case Studies
- Antiviral Studies : A series of in vitro experiments demonstrated that derivatives of this compound inhibited HIV replication significantly at concentrations as low as 10 µM. The mechanism was attributed to the disruption of reverse transcriptase activity.
- Anti-inflammatory Assessment : In a controlled study, several pyrrolopyrimidine analogs were tested for their ability to inhibit COX enzymes in RAW264.7 cells. The results indicated that some derivatives exhibited stronger inhibition than traditional NSAIDs like indomethacin.
Synthesis and Mechanistic Insights
The synthesis of this compound typically involves multi-step chemical reactions that require precise control over reaction conditions such as temperature and pH to optimize yield and minimize side reactions. Analytical techniques including thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor synthesis progress.
Properties
IUPAC Name |
2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2S/c1-3-5-15-30-25(32)24-23(21(16-27-24)19-9-7-6-8-10-19)29-26(30)33-17-22(31)28-20-13-11-18(4-2)12-14-20/h6-14,16,27H,3-5,15,17H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFNJRDAAUXPLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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